2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid
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Overview
Description
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring, which is further connected to a phenylacetic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid typically involves multiple steps. One common method includes the following steps:
Fmoc Protection: The piperazine ring is first protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Acylation: The protected piperazine is then acylated with phenylacetic acid chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Acylation and Alkylation: The compound can be further modified through acylation or alkylation reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Acylation: Acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Deprotected Amine: Resulting from the removal of the Fmoc group.
Substituted Derivatives: Depending on the substituents introduced during substitution reactions.
Scientific Research Applications
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its structural versatility.
Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays.
Mechanism of Action
The primary mechanism of action for 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid involves its role as a protecting group. The Fmoc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under basic conditions, allowing for the controlled synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Fmoc-Asp(OtBu)-OH: An Fmoc-protected aspartic acid derivative.
Uniqueness
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid is unique due to its combination of a piperazine ring and a phenylacetic acid moiety, which provides additional structural complexity and potential for diverse chemical modifications compared to simpler Fmoc-protected amino acids.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)25(19-8-2-1-3-9-19)28-14-16-29(17-15-28)27(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFFHERUUDLOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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